molecular formula C5H9N3O B12715709 Urea, (3,4-dihydro-2H-pyrrol-5-yl)- CAS No. 97482-11-6

Urea, (3,4-dihydro-2H-pyrrol-5-yl)-

Cat. No.: B12715709
CAS No.: 97482-11-6
M. Wt: 127.14 g/mol
InChI Key: COXWIKJGOHZKIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, (3,4-dihydro-2H-pyrrol-5-yl)- can be achieved through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . This method allows for the efficient assembly of the compound from readily available precursors.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include steps such as reductive cyclization of nitroolefins with 1,3-diketones or various aldol-type cyclocondensations . These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, (3,4-dihydro-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Urea, (3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets. For instance, it has a low affinity for nicotinic acetylcholine receptors, with a Ki value of 3300 nM . This interaction can influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Urea, (3,4-dihydro-2H-pyrrol-5-yl)- include:

Uniqueness

What sets Urea, (3,4-dihydro-2H-pyrrol-5-yl)- apart is its specific biological activity and the ease with which it can be synthesized from common precursors. Its unique interaction with nicotinic acetylcholine receptors also distinguishes it from other similar compounds .

Properties

CAS No.

97482-11-6

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3,4-dihydro-2H-pyrrol-5-ylurea

InChI

InChI=1S/C5H9N3O/c6-5(9)8-4-2-1-3-7-4/h1-3H2,(H3,6,7,8,9)

InChI Key

COXWIKJGOHZKIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC(=O)N

Origin of Product

United States

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